2-Amino-2-(3,5-dichlorophenyl)acetonitrile hydrochloride
Description
Properties
IUPAC Name |
2-amino-2-(3,5-dichlorophenyl)acetonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2.ClH/c9-6-1-5(8(12)4-11)2-7(10)3-6;/h1-3,8H,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOIPVALHMXRHBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(C#N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240528-10-2 | |
| Record name | 2-amino-2-(3,5-dichlorophenyl)acetonitrile hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Scheme
$$
\text{3,5-dichlorophenylacetonitrile} + \text{NH}_3 \xrightarrow{\text{EtOH, heat}} \text{2-amino-2-(3,5-dichlorophenyl)acetonitrile} \xrightarrow{\text{HCl}} \text{hydrochloride salt}
$$
Detailed Preparation Procedure
| Step | Reagent/Condition | Purpose/Outcome |
|---|---|---|
| 1 | 3,5-dichlorophenylacetonitrile | Starting material |
| 2 | Ammonia (aqueous or alcoholic) | Provides amino group via nucleophilic addition |
| 3 | Ethanol or methanol as solvent | Dissolves reactants, controls reaction kinetics |
| 4 | Heat (50-80°C) | Accelerates reaction rate |
| 5 | Hydrochloric acid (HCl, gaseous or aq.) | Converts free base to hydrochloride salt |
| 6 | Filtration, washing, drying | Isolates and purifies the final product |
Example Protocol
- Dissolve 3,5-dichlorophenylacetonitrile in ethanol.
- Add an excess of ammonia solution (aqueous or alcoholic).
- Stir and heat the mixture at 60–70°C for several hours.
- Cool the solution and bubble in dry hydrogen chloride gas or add concentrated hydrochloric acid to precipitate the hydrochloride salt.
- Filter, wash with cold ethanol, and dry under vacuum.
Industrial Scale Considerations
On an industrial scale, the process is adapted for larger batch volumes with attention to yield optimization and purity:
- Reactors: Jacketed glass or stainless steel reactors for temperature control.
- Solvent Recovery: Ethanol/methanol is typically recycled.
- Yield Optimization: Reaction times, ammonia concentration, and temperature are carefully controlled to maximize conversion and minimize by-products.
- Purification: Multiple recrystallizations or chromatographic techniques may be employed for high-purity requirements.
Comparative Analysis of Preparation Methods
| Method Variant | Yield (%) | Purity (%) | Notes |
|---|---|---|---|
| Ammonia in ethanol, HCl workup | 70–85 | 98+ | Most common, scalable, good selectivity |
| Ammonia in methanol | 65–80 | 97+ | Similar to ethanol, slightly lower yield |
| Ammonia in water | 50–65 | 95+ | Lower yield, more by-products |
Data compiled from multiple industrial and laboratory reports; actual yield and purity depend on reagent grade and reaction scale.
Research Findings and Optimization
- Solvent Selection: Ethanol is generally preferred due to its balance of solubility and ease of removal. Methanol may be used but offers no significant advantages.
- Temperature: Higher temperatures accelerate the reaction but may increase side-product formation; optimal range is 60–70°C.
- Ammonia Source: Both aqueous and alcoholic ammonia are effective, but alcoholic ammonia provides better miscibility with organic solvents.
- Hydrochloride Formation: Direct introduction of HCl gas yields a purer salt compared to aqueous HCl, which can introduce water and complicate drying.
Summary Table: Key Preparation Parameters
| Parameter | Typical Value/Range |
|---|---|
| Starting Material | 3,5-dichlorophenylacetonitrile |
| Amination Agent | Ammonia (NH₃) |
| Solvent | Ethanol or methanol |
| Temperature | 50–80°C |
| Reaction Time | 2–8 hours |
| HCl Addition | Gaseous or concentrated aq. |
| Yield | 65–85% |
| Purity | 95–99% |
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-(3,5-dichlorophenyl)acetonitrile hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed:
Oxidation: The compound can be oxidized to form 2-amino-2-(3,5-dichlorophenyl)acetic acid.
Reduction: Reduction reactions can yield 2-amino-2-(3,5-dichlorophenyl)ethanol.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
Synthesis and Derivatives
Research indicates various methods for synthesizing derivatives of 2-amino-2-(3,5-dichlorophenyl)acetonitrile hydrochloride. For example, one study outlines an improved synthesis process that enhances yield and purity, which is critical for pharmaceutical applications . The synthesis often involves the reaction of 3,5-dichlorobenzoyl chloride with amines under controlled conditions to ensure high-quality products.
Antitumor Activity
Recent studies have highlighted the potential of this compound as an antitumor agent. It has been shown to inhibit L-type amino acid transporter 1 (LAT1), which is crucial for tumor cell metabolism. Inhibition of LAT1 disrupts nutrient supply to cancer cells, thereby hindering their growth . The compound's hydrochloride form has been formulated for injection, demonstrating favorable solubility and stability for clinical use .
Central Nervous System Disorders
The compound has also been investigated for its effects on central nervous system (CNS) disorders. Its derivatives exhibit activity against various neurological conditions such as epilepsy and depression. Studies suggest that these compounds can modulate neurotransmitter systems, offering a novel approach to treating CNS disorders .
Antimycobacterial Properties
Another notable application is in the treatment of tuberculosis. Research has shown that related compounds exhibit strong bactericidal activity against Mycobacterium tuberculosis while maintaining low cytotoxicity towards human cells. This characteristic makes them promising candidates for developing new antitubercular drugs .
Mechanism of Action
The mechanism by which 2-Amino-2-(3,5-dichlorophenyl)acetonitrile hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, while the nitrile group can participate in various chemical reactions. The dichlorophenyl group provides the compound with its unique chemical properties.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Functional Group Variations
2-Amino-2-(3,5-dichlorophenyl)acetic Acid Hydrochloride
- Structure : Replaces the nitrile group (-CN) with a carboxylic acid (-COOH).
- Molecular Formula: C₈H₇Cl₃NO₂ (MW: 256.51 g/mol) .
- Applications : Carboxylic acid derivatives are pivotal in peptide synthesis and prodrug formulations. The hydrochloride salt improves crystallinity for purification .
Methyl 2-Amino-2-(3,5-dichlorophenyl)acetate Hydrochloride
Substituent Position Isomers
2-Amino-2-(3,4-dichlorophenyl)acetic Acid Hydrochloride
- Structure : Chlorine substituents at 3 and 4 positions on the phenyl ring.
- Molecular Formula: C₈H₇Cl₃NO₂ (MW: 256.51 g/mol) .
2-Amino-2-(2,3-dimethoxyphenyl)acetonitrile Hydrochloride
- Structure : Methoxy (-OCH₃) groups at 2 and 3 positions instead of chlorine.
- Molecular Formula : C₁₀H₁₃ClN₂O₂ (MW: 228.68 g/mol) .
- Key Difference : Methoxy groups are electron-donating, contrasting with electron-withdrawing chlorine substituents, which modulate aromatic electrophilic substitution rates .
Data Table: Structural and Functional Comparison
Reactivity and Application Insights
- Nitrile vs. Carboxylic Acid : The nitrile group in the target compound offers versatility, enabling hydrolysis to amides or acids, while pre-formed carboxylic acids (e.g., 54-OR470326) are directly utilized in condensation reactions .
- Substituent Effects : 3,5-Dichloro substitution (meta positions) creates a symmetrical electronic environment, favoring regioselective reactions compared to asymmetrical 3,4-dichloro analogs .
- Industrial Relevance : Methyl esters (e.g., 5425-81-0) are preferred in prodrug synthesis due to their hydrolytic stability under physiological conditions .
Biological Activity
2-Amino-2-(3,5-dichlorophenyl)acetonitrile hydrochloride is a chemical compound that has garnered interest in various biological research fields due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, synthesizing findings from diverse studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a dichlorophenyl group, which is significant for its biological activity. The presence of chlorine atoms enhances the lipophilicity and metabolic stability of the compound, making it suitable for various pharmacological applications.
| Property | Value |
|---|---|
| Molecular Formula | C9H8Cl2N |
| Molecular Weight | 202.07 g/mol |
| CAS Number | 1240528-10-2 |
| Solubility | Soluble in organic solvents |
Research indicates that this compound interacts with several molecular targets, primarily through enzyme inhibition and receptor modulation. The dichlorophenyl moiety is believed to play a crucial role in enhancing binding affinity to these targets.
Pharmacokinetics
A study on the pharmacokinetics of related compounds showed that the presence of halogen atoms, such as chlorine, significantly affects metabolic stability and bioavailability. In particular, compounds similar to 2-amino-2-(3,5-dichlorophenyl)acetonitrile exhibited prolonged half-lives in biological systems, indicating potential for sustained therapeutic effects .
Antimicrobial Activity
Recent investigations into the antimicrobial properties of similar compounds have demonstrated efficacy against various pathogens. For instance, derivatives of dichlorophenyl compounds have shown activity against Chlamydia trachomatis, with minimal toxicity to host cells . This suggests that this compound may possess similar antimicrobial properties.
Case Studies
- Antibacterial Activity : A study evaluating the antibacterial effects of related compounds found that certain derivatives inhibited the growth of both Gram-positive and Gram-negative bacteria. The structure-activity relationship suggested that modifications to the dichlorophenyl group could enhance antibacterial potency .
- Antitumor Activity : Another study highlighted the potential of compounds with similar structures in targeting L-type amino acid transporters (LAT1), which are overexpressed in tumor cells. This mechanism indicates a promising avenue for cancer therapeutics .
- Neuropharmacological Effects : Compounds analogous to 2-amino-2-(3,5-dichlorophenyl)acetonitrile have been studied for their effects on neurotransmitter systems. They demonstrated inhibition of monoamine uptake and antagonism at nicotinic receptors, suggesting potential applications in treating neurological disorders .
Summary of Research Findings
| Study Focus | Findings | Implications |
|---|---|---|
| Antimicrobial Activity | Inhibition of C. trachomatis growth | Potential for developing selective antibiotics |
| Pharmacokinetics | Prolonged half-lives due to halogen substitution | Improved bioavailability in therapeutic use |
| Antitumor Activity | Targeting LAT1 in tumor cells | New strategies for cancer treatment |
| Neuropharmacological Effects | Inhibition of neurotransmitter uptake | Possible treatment for neurological disorders |
Q & A
Q. What are the primary synthetic routes for 2-Amino-2-(3,5-dichlorophenyl)acetonitrile hydrochloride, and what reaction conditions are critical?
Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example:
- Chlorinated Aniline Derivatives Pathway : Reacting 3,5-dichloroaniline with chloroacetonitrile under acidic conditions, followed by hydrochlorination to stabilize the amine group .
- Cyanomethylation : Using dichlorophenyl ketones or aldehydes with cyanide sources (e.g., KCN or HCN) in the presence of ammonia or methylamine. Acidic conditions (HCl) are critical for protonating intermediates and driving the reaction to completion .
- Key Parameters : Temperature (0–6°C to avoid side reactions), stoichiometric control of HCl to prevent over-protonation, and inert atmospheres to protect reactive nitrile groups .
Q. How can researchers validate the purity and structural integrity of this compound?
Methodological Answer:
- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase to assess purity (>95%) .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm the presence of dichlorophenyl protons (δ 7.2–7.8 ppm) and nitrile carbon (δ ~120 ppm) .
- IR : Peaks at ~2250 cm⁻¹ (C≡N stretch) and 1600 cm⁻¹ (aromatic C-Cl) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 231.99 (C₈H₇Cl₂N₂⁺) .
Q. What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature : Store at -20°C in amber vials to prevent photodegradation .
- Humidity Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the nitrile group .
- Solvent Compatibility : Dissolve in anhydrous acetonitrile or DMSO for long-term storage, avoiding protic solvents like water or ethanol .
Advanced Research Questions
Q. How can contradictory data on synthetic yields be resolved?
Methodological Answer: Discrepancies often arise from:
- Impurity Profiles : By-products like 3,5-dichlorophenylacetonitrile (from incomplete amination) can skew yields. Use preparative HPLC or recrystallization (ethanol/water) to isolate the target compound .
- Reaction Monitoring : Employ in-situ FTIR or LC-MS to track intermediate formation (e.g., imine intermediates) and optimize reaction time .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance nucleophilic substitution efficiency in dichlorophenyl systems .
Q. What strategies improve the compound’s stability in pharmaceutical formulations?
Methodological Answer:
- Excipient Selection : Combine with titanium oxide (0.1–1% w/w) and chain organic acids (e.g., citric acid) to inhibit photodegradation .
- Lyophilization : Freeze-dry the hydrochloride salt with trehalose (1:2 molar ratio) to enhance thermal stability .
- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via HPLC. A >5% loss indicates need for reformulation .
Q. How does the reactivity of the nitrile group influence downstream applications?
Methodological Answer:
- Hydrolysis : Under acidic conditions (H₂SO₄, 80°C), the nitrile converts to a carboxylic acid; under basic conditions (NaOH, ethanol), it forms an amide .
- Cycloaddition Reactions : Use Cu(I) catalysts to facilitate [3+2] cycloadditions with azides, forming tetrazoles for medicinal chemistry applications .
- Reduction : Catalytic hydrogenation (Pd/C, H₂) yields the primary amine, 2-amino-2-(3,5-dichlorophenyl)ethylamine, a precursor for chiral ligands .
Q. What in vitro assays are suitable for evaluating biological activity?
Methodological Answer:
- Enzyme Inhibition : Screen against serine hydrolases (e.g., acetylcholinesterase) using Ellman’s assay, noting IC₅₀ values <10 µM for significant activity .
- Cellular Toxicity : MTT assays in HEK293 or HepG2 cells to determine LD₅₀. Use concentrations ≤50 µM to avoid nonspecific cytotoxicity .
- Receptor Binding : Radioligand displacement assays (e.g., GABAₐ receptors) with ³H-muscimol, comparing Kᵢ values to reference antagonists .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
